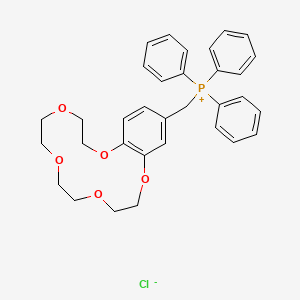
(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyltriphenylphosphonium chloride and its derivatives has been explored in several studies. For instance, one study reports the unintentional synthesis of benzyltriphenylphosphonium chloride monohydrate during an attempt to create a silver dithiocarbamate complex . Another study details the synthesis of a benzyltriphenylphosphonium salt, providing a comprehensive analysis of its composition and structure using various analytical techniques . These studies highlight the importance of careful control of reaction conditions to obtain the desired phosphonium salts.
Molecular Structure Analysis
The molecular structure of benzyltriphenylphosphonium chloride has been determined using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with specific cell parameters and exhibits weak hydrogen bonding between the cation and anion . The crystal structure of related compounds, such as benzyltriphenylphosphonium bromide, has also been reported, showing the presence of Br- anions and cations in the lattice .
Chemical Reactions Analysis
The reactivity of benzyltriphenylphosphonium chloride has been explored in the context of its use as a counter-ion in the synthesis of other compounds. For example, the reaction with benzylbromide has been documented, as well as the treatment of the resulting compound with elemental bromine to obtain a derivative with Br3- anions . These studies demonstrate the versatility of benzyltriphenylphosphonium chloride in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyltriphenylphosphonium chloride are closely related to its molecular structure. The compound's crystal structure influences its hydrogen bonding capabilities, which in turn affect its solubility and melting point . Additionally, the antimicrobial activity of benzyltriphenylphosphonium salts has been evaluated, showing effectiveness against various bacterial strains, which suggests potential applications in the field of biocides .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Phosphonium salts, including triphenylphosphonium derivatives, have been synthesized and characterized for their unique structural properties. For example, benzyltriphenylphosphonium chloride monohydrate was unintentionally produced during an attempted synthesis, revealing insights into the compound's crystal structure and hydrogen bonding patterns (Ahmad, Halim, & How, 2015).
Coordination Chemistry
- The coordination chemistry of a DO3A-conjugated triphenylphosphonium (TPP) cation with diagnostically important metal ions has been explored. Complexes with metal ions such as In(III) and Ga(III) were synthesized and characterized, highlighting the potential of TPP-conjugated compounds in diagnostic applications (Yang, Li, & Liu, 2007).
Application in Organic Synthesis
- Phosphonium salts have been utilized in organic synthesis, such as in the preparation of organotrifluoroborato phosphonium ylides. These compounds serve as intermediates in the synthesis of unsaturated organotrifluoroborates, demonstrating the versatility of phosphonium salts in synthetic chemistry (Molander, Ham, & Canturk, 2007).
Propriétés
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl(triphenyl)phosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O5P.ClH/c1-4-10-29(11-5-1)39(30-12-6-2-7-13-30,31-14-8-3-9-15-31)27-28-16-17-32-33(26-28)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPVIGGQYUWRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36ClO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)
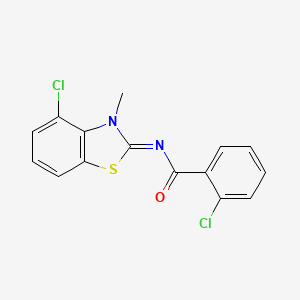
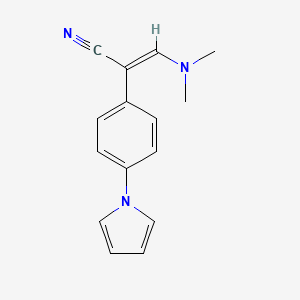

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)


![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
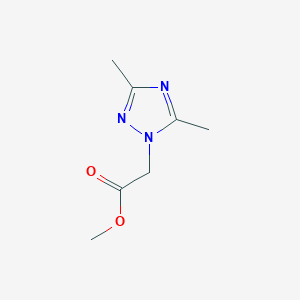
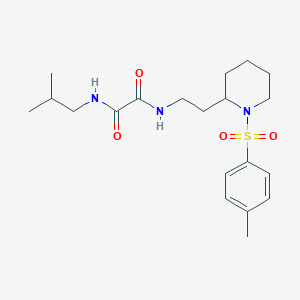
![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)